Methyl 2,3-dihydroxyurs-12-en-28-oate
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Overview
Description
Methyl 2,3-dihydroxyurs-12-en-28-oate is a triterpenoid compound with the molecular formula C31H50O4. It is a derivative of ursolic acid, which is a naturally occurring pentacyclic triterpenoid found in various plants. This compound has garnered interest due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3-dihydroxyurs-12-en-28-oate typically involves the esterification of ursolic acid. One common method is the reaction of ursolic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. This process results in the formation of the methyl ester derivative .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the extraction of ursolic acid from plant sources, followed by its esterification using methanol and an acid catalyst. The reaction mixture is then purified through techniques such as recrystallization or chromatography to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3-dihydroxyurs-12-en-28-oate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxyl groups at positions 2 and 3 can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 2,3-dihydroxyurs-12-en-28-oate has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various derivatives with potential biological activities.
Biology: The compound is studied for its effects on cellular processes, including apoptosis and cell proliferation.
Medicine: Research has shown its potential as an anti-inflammatory, antioxidant, and anticancer agent.
Industry: It is used in the development of pharmaceuticals and nutraceuticals due to its bioactive properties
Mechanism of Action
The mechanism of action of Methyl 2,3-dihydroxyurs-12-en-28-oate involves its interaction with various molecular targets and pathways. It has been shown to modulate signaling pathways related to inflammation, oxidative stress, and apoptosis. The compound can inhibit the activity of enzymes involved in these pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Methyl 2,3-dihydroxyurs-12-en-28-oate is similar to other triterpenoids such as oleanolic acid and betulinic acid. it is unique due to its specific hydroxylation pattern and methyl ester group, which contribute to its distinct biological activities. Similar compounds include:
Oleanolic acid: Another pentacyclic triterpenoid with similar anti-inflammatory and anticancer properties.
Betulinic acid: Known for its anticancer and antiviral activities.
Asiatic acid: Exhibits wound healing and neuroprotective effects.
Properties
IUPAC Name |
methyl 10,11-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H50O4/c1-18-11-14-31(26(34)35-8)16-15-29(6)20(24(31)19(18)2)9-10-23-28(5)17-21(32)25(33)27(3,4)22(28)12-13-30(23,29)7/h9,18-19,21-25,32-33H,10-17H2,1-8H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZWXKGDPAZBLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1C)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H50O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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